1-(2-Fluoro-4-nitrophenyl)-3-methylpiperidin-4-one
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Overview
Description
1-(2-Fluoro-4-nitrophenyl)-3-methylpiperidin-4-one is a chemical compound that features a piperidine ring substituted with a fluoro and nitro group on the phenyl ring
Preparation Methods
The synthesis of 1-(2-Fluoro-4-nitrophenyl)-3-methylpiperidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-4-nitroaniline and 3-methylpiperidin-4-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. .
Chemical Reactions Analysis
1-(2-Fluoro-4-nitrophenyl)-3-methylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of amines.
Substitution: The fluoro and nitro groups on the phenyl ring can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide and acids like hydrochloric acid. .
Scientific Research Applications
1-(2-Fluoro-4-nitrophenyl)-3-methylpiperidin-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-4-nitrophenyl)-3-methylpiperidin-4-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to its observed effects.
Pathways Involved: The exact pathways are still under investigation, but it is believed that the compound may interfere with cellular processes such as DNA replication or protein synthesis
Comparison with Similar Compounds
1-(2-Fluoro-4-nitrophenyl)-3-methylpiperidin-4-one can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(2-Fluoro-4-nitrophenyl)-4-prop-2-yn-1-ylpiperazine and 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane share structural similarities.
Uniqueness: The presence of the fluoro and nitro groups on the phenyl ring imparts unique chemical and biological properties to this compound, distinguishing it from other related compounds
Properties
CAS No. |
648920-90-5 |
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Molecular Formula |
C12H13FN2O3 |
Molecular Weight |
252.24 g/mol |
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)-3-methylpiperidin-4-one |
InChI |
InChI=1S/C12H13FN2O3/c1-8-7-14(5-4-12(8)16)11-3-2-9(15(17)18)6-10(11)13/h2-3,6,8H,4-5,7H2,1H3 |
InChI Key |
MLQFSSFSGHFJOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCC1=O)C2=C(C=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
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